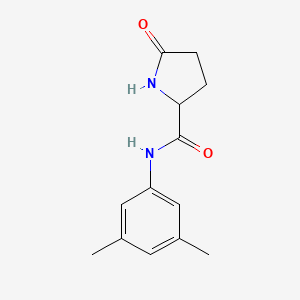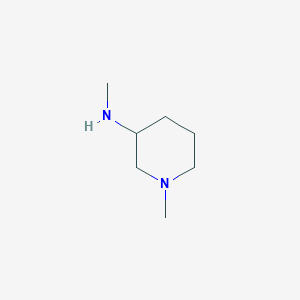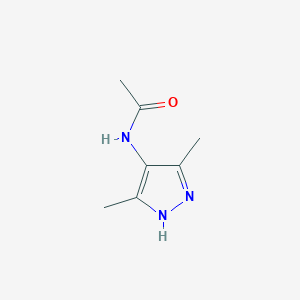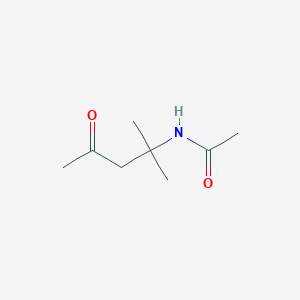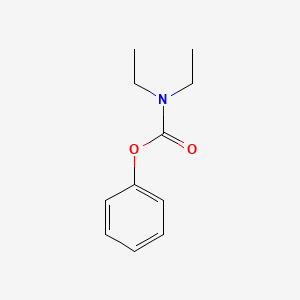
Phenyl diethylcarbamate
Overview
Description
Phenyl diethylcarbamate is an organic compound with the molecular formula C11H15NO2 It is a derivative of carbamic acid where the hydrogen atoms are replaced by phenyl and diethyl groups
Mechanism of Action
Target of Action
Phenyl diethylcarbamate is a synthetic organic compound It is structurally similar to diethylcarbamazine, which is known to target microfilariae, making them more susceptible to phagocytosis .
Mode of Action
Diethylcarbamazine, a structurally similar compound, is thought to sensitize microfilariae to phagocytosis . This action is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway .
Biochemical Pathways
The metabolism of similar compounds involves the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as diethylcarbamazine, are well-studied . It’s important to note that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Similar compounds like diethylcarbamazine have been shown to have anthelmintic effects, primarily used in the treatment of filarial infections .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can influence the stability and efficacy of many chemical compounds .
Biochemical Analysis
Biochemical Properties
Phenyl diethylcarbamate, like other carbamates, is known to interact with various enzymes and proteins. The carbamate group is a key structural motif in many approved drugs and prodrugs . It’s worth noting that the carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety .
Cellular Effects
Carbamate derivatives have been found to exhibit cytotoxic activity against certain cancer cell lines . For instance, [3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate showed interaction with Tyr123, Tyr336, Tyr340, Phe337, Trp285 residues of Acetylcholinesterase (AChE) .
Temporal Effects in Laboratory Settings
Carbamates are known for their stability and capability to permeate cell membranes .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of gene therapy .
Metabolic Pathways
Carbamates are known to be involved in various metabolic pathways .
Transport and Distribution
Carbamates are known to interact with almost all metals in the periodic table .
Subcellular Localization
The subcellular localization of metabolic pathways is the first step towards understanding their roles in spatial differentiation and the specialization of metabolic pathways in different organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl diethylcarbamate can be synthesized through the reaction of phenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using a continuous flow process where phenol and diethylcarbamoyl chloride are reacted in the presence of a suitable catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or diethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Phenyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Comparison with Similar Compounds
- Methyl carbamate: Lacks the phenyl group, resulting in different reactivity and biological activity.
- Ethyl carbamate: Similar to phenyl diethylcarbamate but with an ethyl group instead of a phenyl group.
- Propyl carbamate: Contains a propyl group, leading to variations in its chemical and biological properties.
Properties
IUPAC Name |
phenyl N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)11(13)14-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIJDIYJCTXRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340827 | |
| Record name | Phenyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65009-00-9 | |
| Record name | Phenyl diethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



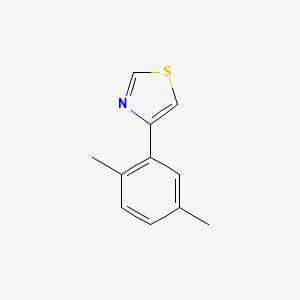
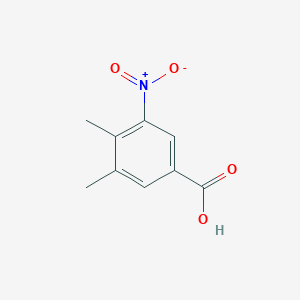
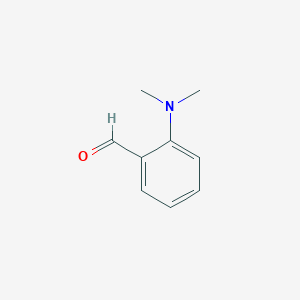
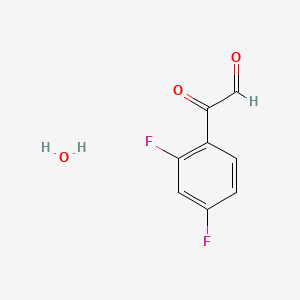

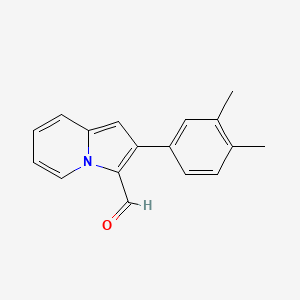
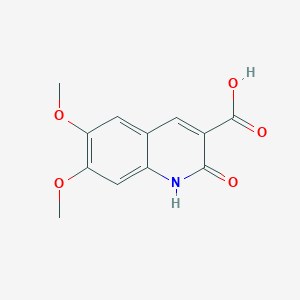
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)
